molecular formula C8H8NO2- B13361479 2-Amino-6-methylbenzoate

2-Amino-6-methylbenzoate

Katalognummer: B13361479
Molekulargewicht: 150.15 g/mol
InChI-Schlüssel: XHYVBIXKORFHFM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-methylbenzoate, also known as methyl this compound, is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzoic acid and is characterized by the presence of an amino group and a methyl group attached to the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methylbenzoate typically involves the methylation of benzoic acid followed by amination. One common method is the reaction of benzoic acid with methanol to form methyl benzoate, which is then aminated to produce this compound . Another method involves the degradation of 3-methylphthalic anhydride under optimized reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through large-scale chemical processes that ensure high yield and purity. The process often involves the use of catalysts and controlled reaction conditions to optimize the efficiency and cost-effectiveness of the production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Amino-6-methylbenzoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical processes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-6-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C8H8NO2-

Molekulargewicht

150.15 g/mol

IUPAC-Name

2-amino-6-methylbenzoate

InChI

InChI=1S/C8H9NO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11)/p-1

InChI-Schlüssel

XHYVBIXKORFHFM-UHFFFAOYSA-M

Kanonische SMILES

CC1=C(C(=CC=C1)N)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.